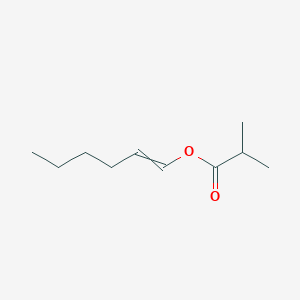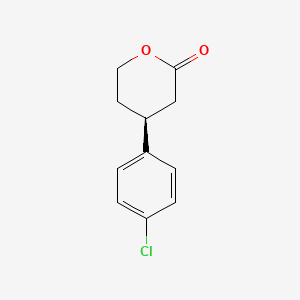
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . This compound is part of the pyran family, which is characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of a 4-chlorophenyl group and the tetrahydro configuration adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Knoevenagel condensation reaction, followed by cyclization, is a widely used method for synthesizing pyran derivatives . The reaction typically involves the use of aldehydes and active methylene compounds in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of the 4-chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrone: A six-membered ring with a similar structure but without the 4-chlorophenyl group.
4-Hydroxy-2-pyrone: Contains a hydroxyl group at the 4-position, offering different reactivity and applications.
2H-Chromene: A fused ring system with a benzene ring, providing additional stability and biological activity.
Uniqueness
2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- is unique due to the presence of the 4-chlorophenyl group and the tetrahydro configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
183504-77-0 |
|---|---|
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
(4S)-4-(4-chlorophenyl)oxan-2-one |
InChI |
InChI=1S/C11H11ClO2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-4,9H,5-7H2/t9-/m0/s1 |
Clé InChI |
KFQKMAAOSNKCLK-VIFPVBQESA-N |
SMILES isomérique |
C1COC(=O)C[C@H]1C2=CC=C(C=C2)Cl |
SMILES canonique |
C1COC(=O)CC1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


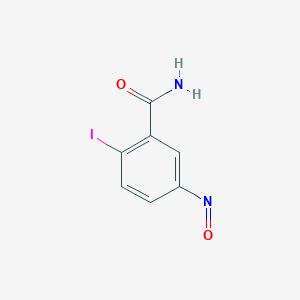

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
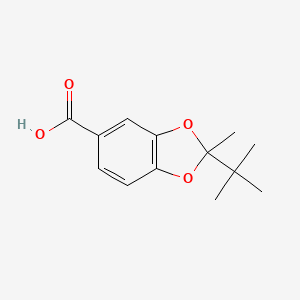


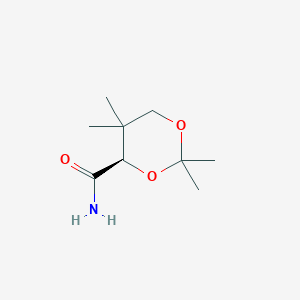
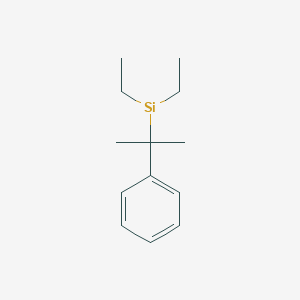

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
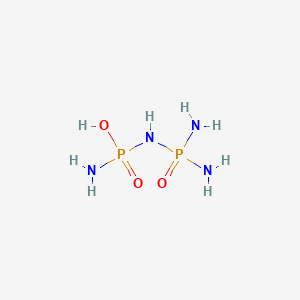
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
